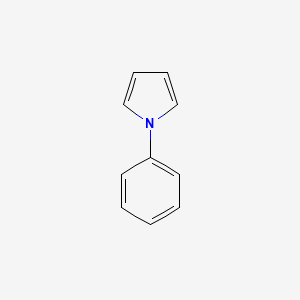

1-Phenylpyrrole

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-phenylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZGAZKEOUKLBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79799-71-6 | |

| Record name | 1H-Pyrrole, 1-phenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79799-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60212905 | |

| Record name | 1-Phenylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-90-5 | |

| Record name | 1-Phenylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=635-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Phenylpyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16581 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60212905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenylpyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.221 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PHENYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OD6N6545H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Phenylpyrrole: Mechanisms and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 1-phenylpyrrole, a key heterocyclic scaffold in medicinal chemistry and materials science. The focus is on the mechanistic underpinnings and available kinetic data for the most prevalent synthetic strategies, including the Paal-Knorr synthesis, the Clauson-Kaas reaction, and the Hantzsch pyrrole synthesis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutics and functional materials incorporating the this compound moiety.

Introduction

This compound is an aromatic heterocyclic compound featuring a phenyl group attached to the nitrogen atom of a pyrrole ring. This structural motif is of significant interest due to its presence in a wide array of biologically active molecules and functional organic materials. The synthesis of this compound and its derivatives is a cornerstone of heterocyclic chemistry, with several established methods for its construction. Understanding the mechanisms and kinetics of these reactions is crucial for optimizing reaction conditions, improving yields, and adapting these methods for the synthesis of complex target molecules.

Synthesis Mechanisms

The most common and versatile methods for the synthesis of this compound and its derivatives are the Paal-Knorr synthesis, the Clauson-Kaas reaction, and the Hantzsch pyrrole synthesis. Each of these methods involves the formation of the pyrrole ring through a cyclocondensation reaction.

The Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and widely employed method for the preparation of pyrroles, involving the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline.[1][2] The reaction is typically carried out under neutral or weakly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction.

The mechanism of the Paal-Knorr synthesis has been a subject of discussion, with two primary proposed pathways: the enamine pathway and the hemiaminal pathway. Current evidence, including kinetic studies and computational analysis, strongly favors the hemiaminal pathway.[3]

Mechanism of the Paal-Knorr Synthesis (Hemiaminal Pathway):

-

Nucleophilic Attack: The synthesis initiates with the nucleophilic attack of the primary amine (aniline) on one of the protonated carbonyl groups of the 1,4-dicarbonyl compound (e.g., succinaldehyde or 2,5-hexanedione) to form a hemiaminal intermediate.[1]

-

Second Nucleophilic Attack and Cyclization: The nitrogen of the initial adduct then performs an intramolecular nucleophilic attack on the second carbonyl group. This cyclization step forms a 2,5-dihydroxytetrahydropyrrole derivative. This ring-formation step is often the rate-determining step of the reaction.

-

Dehydration: The cyclic intermediate subsequently undergoes two successive dehydration steps, driven by the formation of the stable aromatic pyrrole ring.

A kinetic study of the Paal-Knorr reaction for pyrrole derivatives using in-situ Fourier transform infrared (FTIR) spectroscopy has identified the hemiacetal amine intermediate and determined that the reaction has two rate-limiting steps.

The Clauson-Kaas Reaction

The Clauson-Kaas pyrrole synthesis is another important method that utilizes 2,5-dialkoxytetrahydrofurans as the 1,4-dicarbonyl equivalent, which react with primary amines under acidic conditions. This method is often milder than the traditional Paal-Knorr synthesis.

Mechanism of the Clauson-Kaas Reaction:

-

Hydrolysis of the Acetal: In the presence of an acid catalyst, the 2,5-dialkoxytetrahydrofuran is hydrolyzed to the corresponding 1,4-dicarbonyl compound (succinaldehyde).

-

Condensation with the Amine: The in-situ generated dicarbonyl then reacts with the primary amine (aniline) following the Paal-Knorr mechanism described above to yield the this compound.

Microwave-assisted Clauson-Kaas synthesis has been shown to be an efficient, green approach to substituted pyrroles, often proceeding in high yields with short reaction times.

The Hantzsch Pyrrole Synthesis

The Hantzsch pyrrole synthesis involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. While less commonly used for the synthesis of unsubstituted this compound, it is a versatile method for preparing substituted pyrroles.

Mechanism of the Hantzsch Pyrrole Synthesis:

-

Enamine Formation: The reaction begins with the condensation of the β-ketoester and the primary amine (aniline) to form an enamine intermediate.

-

Nucleophilic Substitution: The enamine then acts as a nucleophile, attacking the α-haloketone.

-

Cyclization and Dehydration: Intramolecular condensation followed by dehydration leads to the formation of the pyrrole ring.

Kinetics of this compound Synthesis

Quantitative kinetic data for the synthesis of this compound is scarce in the literature. While many studies describe the effects of catalysts, solvents, and temperature on reaction yields and times, detailed kinetic parameters such as reaction rates, rate constants, and activation energies are not widely reported for the specific synthesis of this compound.

A notable study by Ye et al. in 2022 investigated the mechanism and kinetics of the Paal-Knorr reaction for pyrrole derivatives using in-situ FTIR spectroscopy. This work provided a kinetic model with parameters for two rate-limiting steps. However, the specific quantitative data for this compound was not detailed in the available abstract.

For the Paal-Knorr reaction, it is generally understood that the cyclization of the hemiaminal intermediate is the rate-determining step. The rate of the reaction is influenced by the nature of the substituents on both the dicarbonyl compound and the amine. For instance, electron-donating groups on the aniline may increase its nucleophilicity and accelerate the initial attack, while the overall rate is a complex function of multiple steps.

Data Presentation

Due to the limited availability of specific quantitative kinetic data for the synthesis of this compound in the reviewed literature, a comprehensive data table cannot be provided at this time. Further experimental studies are required to determine the rate constants, activation energies, and other kinetic parameters for the Paal-Knorr, Clauson-Kaas, and Hantzsch syntheses of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound and its derivatives via the Paal-Knorr and Clauson-Kaas reactions.

Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes the synthesis of a substituted this compound derivative.

Materials:

-

Aniline

-

2,5-Hexanedione

-

Methanol

-

Concentrated Hydrochloric Acid

-

0.5 M Hydrochloric Acid

-

Methanol/Water mixture (9:1)

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 186 mg (2.0 mmol) of aniline, 228 mg (2.0 mmol) of 2,5-hexanedione, and 0.5 cm³ of methanol.

-

Add one drop of concentrated HCl to the mixture.

-

Heat the mixture to reflux using a sand bath for 15 minutes.

-

After reflux, add the reaction mixture to 5.0 cm³ of 0.5 M HCl, which is kept cool in an ice bath, to precipitate the product.

-

Collect the crystals by suction filtration.

-

Recrystallize the crude product from 1 cm³ of a 9:1 methanol/water mixture.

-

Wash the isolated recrystallized product twice with 1 cm³ of the same methanol/water mixture and press dry on the filter.

Modified Clauson-Kaas Synthesis of N-Substituted Pyrroles

This modified procedure is suitable for the synthesis of acid- or heat-sensitive pyrroles.

Materials:

-

2,5-Dimethoxytetrahydrofuran

-

Primary Amine (e.g., Aniline)

-

Water

-

Dichloromethane

-

Acetic Acid

-

Sodium Acetate

Procedure:

-

Heat 2,5-dimethoxytetrahydrofuran in water at reflux for 2 hours under a nitrogen atmosphere to form 2,5-dihydroxytetrahydrofuran.

-

Cool the solution to room temperature.

-

Add dichloromethane, the primary amine, and 1 equivalent of both acetic acid and sodium acetate to create a buffer of approximately pH 5.

-

Stir the reaction mixture vigorously at room temperature overnight.

-

The product can then be isolated by extraction and purified by standard methods such as column chromatography.

Visualizations

Paal-Knorr Synthesis Mechanism

Caption: Reaction pathway for the Paal-Knorr synthesis of this compound.

Experimental Workflow for Paal-Knorr Synthesis

Caption: General experimental workflow for the Paal-Knorr synthesis.

Conclusion

The synthesis of this compound is a well-established field with robust and versatile methods such as the Paal-Knorr synthesis and the Clauson-Kaas reaction. The mechanistic understanding of these reactions, particularly the preference for the hemiaminal pathway in the Paal-Knorr synthesis, provides a solid foundation for reaction optimization and the design of new synthetic strategies. However, a significant gap exists in the availability of quantitative kinetic data for these reactions, which limits the ability to perform detailed reaction modeling and optimization. Further research focused on elucidating the kinetics of this compound synthesis would be highly beneficial to the scientific and industrial communities that rely on this important heterocyclic building block.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Phenylpyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Phenylpyrrole, an aromatic heterocyclic organic compound, is a significant molecule in the realms of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a pyrrole ring N-substituted with a phenyl group, provides a versatile scaffold for developing novel materials and therapeutic agents.[1][2] Derivatives of this compound have demonstrated potential as anti-inflammatory and anti-cancer agents, and the core structure is utilized in the creation of conducting polymers and dyes due to its electronic properties.[2][3]

This technical guide offers a comprehensive overview of the core physicochemical properties of this compound. It includes quantitative data, detailed experimental protocols for property determination, and visual workflows to aid in laboratory applications.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These values are critical for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.19 g/mol | |

| Appearance | White to pale yellow or orange crystalline powder/solid. | |

| Melting Point | 58-61 °C | |

| Boiling Point | 234 °C (at 760 mmHg) 131 °C (at 30 mmHg) | |

| Density | ~1.0 g/cm³ (values range from 0.97 to 1.04 g/cm³) | |

| Flash Point | 95 °C | |

| pKa (Predicted) | -5.30 ± 0.30 | |

| LogP (Octanol/Water) | 3.08 |

| Refractive Index | ~1.56 | |

Solubility Profile

The solubility of this compound is dictated by its predominantly nonpolar aromatic structure. This makes it poorly soluble in aqueous solutions but readily soluble in many common organic solvents. Understanding its solubility is crucial for reaction setup, purification, and formulation.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility | Source(s) |

|---|---|---|

| Water | Limited / Insoluble | |

| Ethanol | Soluble | |

| Diethyl Ether | Soluble | |

| Chloroform | Soluble | |

| Acetone | Soluble | |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL |

| Corn Oil | Soluble | |

Biological Interaction: Inhibition of Cytochrome P450

This compound has been observed to inhibit cytochrome P450 (CYP450) dependent monooxygenase activity. The CYP450 enzyme family is a primary system for the metabolism of drugs, xenobiotics, and endogenous compounds. Inhibition of these enzymes can significantly alter the pharmacokinetics of co-administered drugs, making this an important consideration in drug development.

Caption: Logical flow of CYP450 inhibition by this compound.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are generalized and may require optimization based on available laboratory equipment and specific sample characteristics.

Determination of Melting Point (Capillary Method)

The melting point is a crucial indicator of a compound's purity. The capillary method using a melting point apparatus is a standard and accurate technique.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: A small amount of this compound is finely powdered.

-

Capillary Loading: The open end of a capillary tube (sealed at one end) is tapped into the powder, and the tube is inverted and tapped to pack the sample into the bottom. This is repeated until a sample height of 2-3 mm is achieved.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus. A calibrated thermometer is inserted into the apparatus to monitor the temperature.

-

Heating: The sample is heated. A rapid heating rate can be used initially to approach the expected melting point, but the rate should be slowed to 1-2°C per minute near the melting temperature to ensure accuracy.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid is observed and the temperature at which the entire sample has liquefied. This range is the melting point. For a pure compound, this range should be narrow (0.5-2°C).

Determination of Boiling Point (Thiele Tube Method)

This method is suitable for determining the boiling point of small quantities of a liquid. It relies on observing the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Methodology:

-

Sample Preparation: Add a small amount (a few milliliters) of molten this compound into a small fusion tube.

-

Capillary Inversion: Place a small capillary tube, sealed at one end, into the fusion tube with the open end submerged in the liquid.

-

Apparatus Assembly: Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Suspend the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil).

-

Heating: Gently heat the side arm of the Thiele tube with a Bunsen burner. This creates a convection current that ensures uniform heating.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heat should be applied until a continuous stream is observed.

-

Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Caption: Workflow for Solubility Determination (Shake-Flask).

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial. "Excess" means that undissolved solid should be clearly visible.

-

Equilibration: The vial is agitated (e.g., on an orbital shaker or with a magnetic stirrer) in a temperature-controlled environment for an extended period (typically 24 to 72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, the sample is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Sample Analysis: A clear aliquot of the supernatant is carefully removed and filtered (e.g., through a 0.22 µm syringe filter) to ensure no solid particles are present. The concentration of this compound in the filtrate is then determined using a suitable, validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

Determination of pKa (Potentiometric Titration)

While the pKa of this compound is predicted to be very low (indicating it is a very weak base/essentially neutral), a general protocol for determining the pKa of a weak base is described. Potentiometric titration involves monitoring pH changes as a titrant is added.

Methodology:

-

Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (often a co-solvent system like water-ethanol if aqueous solubility is low) to a known concentration (e.g., 0.01 M).

-

Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized acidic titrant (e.g., 0.1 M HCl) in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the pH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of steepest inflection on the curve. The pKa is equal to the pH at the half-equivalence point (the point where half of the base has been neutralized). This can also be determined by analyzing the first derivative of the titration curve.

References

Spectroscopic Profile of 1-Phenylpyrrole: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-phenylpyrrole (CAS No. 635-90-5), a key heterocyclic aromatic compound used in organic synthesis, medicinal chemistry, and materials science.[1] The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the spectroscopic characteristics of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of this compound. The data presented below were acquired in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound reveals five distinct signals corresponding to the protons on the phenyl and pyrrole rings.

| Proton Assignment | Chemical Shift (δ, ppm) |

| Phenyl-H (ortho) | 7.40 |

| Phenyl-H (meta) | 7.38 |

| Phenyl-H (para) | 7.223 |

| Pyrrole-H (α to N) | 7.082 |

| Pyrrole-H (β to N) | 6.345 |

Table 1: ¹H NMR chemical shifts for this compound in CDCl₃.[2]

¹³C NMR Spectroscopic Data

The proton-decoupled ¹³C NMR spectrum provides insights into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Phenyl-C (ipso) | 140.2 |

| Phenyl-C (meta) | 129.4 |

| Phenyl-C (para) | 126.8 |

| Phenyl-C (ortho) | 126.1 |

| Pyrrole-C (α to N) | 120.9 |

| Pyrrole-C (β to N) | 109.9 |

Table 2: ¹³C NMR chemical shifts for this compound in CDCl₃.[3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound highlights the characteristic vibrational modes of its functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 |

| Aromatic C=C Stretch | 1597, 1500, 1450 |

Table 3: Key IR absorption bands for this compound.[3]

Mass Spectrometry (MS)

Mass spectrometry of this compound was performed using electron ionization (EI), providing information about its molecular weight and fragmentation pattern.[4]

| m/z | Relative Intensity (%) | Assignment |

| 143 | 100.0 | [M]⁺ (Molecular Ion) |

| 144 | 11.6 | [M+1]⁺ |

| 115 | 40.8 | [M-C₂H₂]⁺ |

| 116 | 19.0 | [M-HCN]⁺ |

| 117 | 7.3 | |

| 90 | 2.9 | |

| 89 | 3.3 | |

| 77 | 12.4 | [C₆H₅]⁺ |

| 51 | 12.5 | [C₄H₃]⁺ |

Table 4: Major mass spectral fragments of this compound.

Experimental Protocols

The following sections detail the methodologies used to acquire the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A Bruker Avance III 400 MHz spectrometer was used for both ¹H and ¹³C NMR analyses.

Sample Preparation: Approximately 10 mg of this compound was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The proton NMR spectrum was acquired using a standard single-pulse sequence with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and a total of 16 scans.

¹³C NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. A spectral width of 240 ppm and a relaxation delay of 2.0 s were employed, with a total of 1024 scans to achieve an adequate signal-to-noise ratio.

IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer was utilized for the analysis.

Sample Preparation: A small amount of this compound was mixed and ground with spectroscopic grade potassium bromide (KBr). This mixture was then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet was placed in the sample holder of the spectrometer. The spectrum was recorded in the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

Instrumentation: A Thermo Scientific ISQ EC single quadrupole mass spectrometer coupled to a TRACE 1300 gas chromatograph was used.

Sample Preparation: A dilute solution of this compound was prepared in dichloromethane (1 mg/mL).

Chromatographic and Mass Spectrometric Conditions: A 1 µL aliquot of the sample solution was injected into the gas chromatograph. The separation was performed on a 30 m x 0.25 mm ID x 0.25 µm film thickness TG-5MS capillary column. The oven temperature was programmed to hold at 50°C for 2 minutes, then increase to 250°C at a rate of 10°C/min. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV, and the mass spectrum was recorded over a mass-to-charge ratio (m/z) range of 40-400.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound such as this compound.

Workflow for the synthesis and spectroscopic analysis of this compound.

References

The Biological Activity of 1-Phenylpyrrole and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1-phenylpyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide spectrum of biological activities.[1] This five-membered nitrogen-containing heterocycle is a key pharmacophore that has been extensively modified to develop potent therapeutic agents.[2][3] Analogs of this compound have demonstrated significant potential as anticancer, anti-inflammatory, antimicrobial, and antifungal agents, making them a subject of intense research in drug discovery and development.[4][5] This technical guide provides a comprehensive overview of the biological activities of this compound and its derivatives, detailing quantitative data, experimental methodologies, and the underlying signaling pathways.

Anticancer Activity

Derivatives of the this compound core have shown potent cytotoxic effects against a variety of human cancer cell lines. The antiproliferative activity is often attributed to the inhibition of key cellular processes and signaling pathways crucial for cancer cell growth and survival, such as microtubule polymerization and receptor tyrosine kinases (RTKs).

Quantitative Data: Cytotoxic Activity of this compound Analogs

The in vitro cytotoxicity of these compounds is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in a given assay.

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| 1-(3,4-dimethylphenylsulfonamido)-2,5-dihydro-1H-pyrrole-2-carboxylate derivative | MCF-7 (Breast) | 19.8 | |

| MOLT-4 (Leukemia) | 15.3 | ||

| HL-60 (Leukemia) | 17.6 | ||

| 5-(4-(dimethylamino)phenyl)-2-(indol-3-yl)-4-phenyl-1H-pyrrole-3-carbonitrile | PC-3 (Prostate) | >10 | |

| 5-(4-bromophenyl)-2-(indol-3-yl)-4-phenyl-1H-pyrrole-3-carbonitrile | SKOV3 (Ovarian) | 1.90 ± 0.50 | |

| 4-Benzoyl-2-cyano-1-(2-benzylamino-phenyl)pyrrole (4a) | LoVo (Colon) | See Note 1 | |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (1) | A549 (Lung) | See Note 2 | |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one (3) | HepG2 (Liver) | See Note 2 |

Note 1: Compound 4a demonstrated dose- and time-dependent cytotoxic activity, with the highest antitumor properties observed against LoVo colon cells. Note 2: Compounds 1 and 3 were found to be more effective and selective on A549 and HepG2 cell lines, respectively, than the standard drug cisplatin. Direct comparison of IC50 values should be made with caution as experimental conditions may vary between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells/well) and allowed to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound analogs). A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

-

Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their effects.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow of the MTT assay for determining cytotoxicity.

Antimicrobial and Antifungal Activity

The this compound scaffold is also the basis for potent antimicrobial and antifungal agents. Phenylpyrrole fungicides, such as fludioxonil, are widely used in agriculture. Their mechanism of action often involves the disruption of critical cellular signaling pathways in the target fungi.

Quantitative Data: Antimicrobial Activity of this compound Analogs

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |

| 2-amino-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrole-3-carbonitrile (1b) | Candida albicans | See Note 3 | |

| N-(3-cyano-1-(2-methylphenyl)-4,5-diphenyl-1H-pyrrol-2-yl)-acetamide (3b) | Staphylococcus aureus | See Note 3 | |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-chlorophenyl)furan-2-yl)prop-2-en-1-one (7) | Candida krusei | 25 | |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2,5-dichlorophenyl)furan-2-yl)prop-2-en-1-one (9) | Candida krusei | 25 | |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(2-nitrophenyl)furan-2-yl)prop-2-en-1-one (3) | Candida albicans | 50 | |

| 1-(1-methyl-1H-pyrrol-2-yl)-3-(5-(4-nitrophenyl)furan-2-yl)prop-2-en-1-one (2) | Enterococcus faecalis | 100 |

Note 3: These compounds were reported to show potent antimicrobial activity, but specific MIC values were not provided in the abstract.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth + inoculum, no drug) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24 hours for bacteria; 35°C for 48 hours for fungi).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Signaling Pathway: Phenylpyrrole Fungicide Mode of Action

Phenylpyrrole fungicides like fludioxonil do not act directly on a specific enzyme but rather trigger a signaling cascade that leads to fungal cell death. The drug interferes with triosephosphate isomerase (TPI), leading to the accumulation of methylglyoxal (MG), a toxic aldehyde. This MG stress activates a Group III Hybrid Histidine Kinase (HHK), which in turn constitutively activates the High Osmolarity Glycerol (HOG) signaling pathway, ultimately resulting in cell death.

Caption: Phenylpyrrole fungicide mode of action via the HOG pathway.

Anti-inflammatory Activity

Several this compound analogs have been investigated for their anti-inflammatory properties. This activity is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and prostaglandins, or by suppressing key signaling pathways like the Toll-like receptor (TLR) pathways.

Experimental Protocol: Griess Assay for Nitric Oxide Inhibition

The Griess assay is a common method for measuring nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants.

-

Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are plated in 96-well plates and pre-treated with various concentrations of the test compounds.

-

LPS Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and the production of NO.

-

Supernatant Collection: After a 24-hour incubation period, the cell culture supernatant is collected from each well.

-

Griess Reaction: The collected supernatant is mixed with Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). This reaction forms a purple azo compound.

-

Absorbance Measurement: The absorbance of the mixture is measured at 540 nm using a microplate reader.

-

Data Analysis: The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control cells.

Synthesis of this compound Analogs

The Paal-Knorr synthesis is a widely used and versatile method for the synthesis of N-substituted pyrroles. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline or its derivatives.

Experimental Protocol: Paal-Knorr Synthesis (General Procedure)

-

Reaction Setup: A 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) is dissolved in a suitable solvent (such as ethanol or acetic acid) in a round-bottom flask equipped with a reflux condenser.

-

Addition of Amine: An equimolar amount of a primary aromatic amine (e.g., aniline) is added to the solution. The reaction can be catalyzed by a weak acid.

-

Reaction Conditions: The mixture is heated to reflux for several hours.

-

Monitoring: The progress of the reaction is monitored using thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired this compound derivative.

Caption: General workflow for the Paal-Knorr synthesis of pyrroles.

The this compound core represents a highly valuable scaffold in medicinal chemistry, giving rise to analogs with a remarkable diversity of biological activities. The data and protocols summarized in this guide highlight the significant potential of these compounds as anticancer, antimicrobial, and anti-inflammatory agents. The elucidation of their mechanisms of action, such as the disruption of the HOG signaling pathway in fungi, provides a rational basis for the design of new and more potent therapeutic agents. Further research into the structure-activity relationships and optimization of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and Stability of 1-Phenylpyrrole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-phenylpyrrole in common laboratory solvents. Understanding these fundamental physicochemical properties is critical for the effective application of this compound in organic synthesis, materials science, and pharmaceutical research. This document outlines known solubility characteristics, details potential stability issues, and provides robust experimental protocols for the quantitative determination of these properties.

Physicochemical Properties of this compound

This compound is an aromatic heterocyclic compound with a phenyl group attached to the nitrogen atom of the pyrrole ring. At room temperature, it typically presents as a colorless to pale yellow liquid.[1] Its aromatic nature contributes to its chemical properties and reactivity.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉N | [1] |

| Molecular Weight | 143.19 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Melting Point | -20 °C | [1] |

| Boiling Point | 244 °C | |

| Density | 1.041 g/cm³ | |

| CAS Number | 635-90-5 |

Solubility of this compound

The solubility of this compound is a key factor in its handling, purification, and use in various chemical reactions and formulations. Its molecular structure, characterized by a nonpolar phenyl group and a moderately polar pyrrole ring, dictates its solubility in different solvents.

Qualitative Solubility

Based on available literature, this compound exhibits good solubility in a range of common organic solvents and has limited solubility in water. This is consistent with the "like dissolves like" principle, where its predominantly nonpolar, aromatic structure leads to favorable interactions with organic media.

| Solvent Class | Solvent | Qualitative Solubility | Reference |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | |

| Acetone | Soluble | ||

| N,N-Dimethylformamide (DMF) | Miscible with water and most organic liquids | ||

| Acetonitrile | - | ||

| Polar Protic | Ethanol | Soluble | |

| Methanol | - | ||

| Isopropanol | - | ||

| Nonpolar/Weakly Polar | Chloroform | Soluble | |

| Dichloromethane | - | ||

| Toluene | - | ||

| Ethyl Acetate | - | ||

| Hexane | Insoluble in water, a nonpolar solvent | ||

| Aqueous | Water | Low solubility |

Note: A dash (-) indicates that specific qualitative data was not found in the searched literature, but solubility can be inferred based on the behavior of similar compounds.

Quantitative Solubility

Quantitative solubility data for this compound is not widely available in published literature. The following table summarizes the known quantitative data and provides a template for researchers to populate as they determine solubility experimentally using the protocol outlined in Section 4.1.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Reference |

| Dimethyl Sulfoxide (DMSO) | 25 (Assumed) | 10.0 | 6.98 | |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 0.25 | ≥ 0.017 | |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 0.25 | ≥ 0.017 | |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 0.25 | ≥ 0.017 |

Note: The solubility in DMSO was reported as 100 mg/mL, which has been converted to g/100 mL and mol/L. The data for solvent mixtures indicates the minimum solubility achieved in those systems.

The solubility of organic compounds is often temperature-dependent, generally increasing with a rise in temperature. Therefore, it is crucial to control and record the temperature during any experimental determination of solubility.

Stability of this compound

The stability of this compound is a critical consideration for its storage, handling, and application, particularly in the context of drug development where degradation can lead to loss of efficacy and the formation of potentially toxic impurities. Pyrrole and its derivatives are known to be susceptible to several degradation pathways.

Chemical Stability

-

Oxidation and Polymerization : The electron-rich pyrrole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of colored oligomers and polymers, often observed as a discoloration of the compound upon storage. To mitigate this, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen).

-

pH Sensitivity : Pyrrole derivatives can be unstable in both acidic and alkaline conditions, where they can undergo hydrolysis or other degradation reactions. Forced degradation studies on related pyrrole compounds have shown significant degradation in acidic and alkaline media.

-

Incompatibilities : Contact with strong oxidizing agents should be avoided to prevent degradation.

Photostability

Aromatic and heterocyclic compounds are often susceptible to photodegradation. Exposure to light, particularly UV radiation, can induce photochemical reactions in pyrrole derivatives, leading to the formation of degradation products. Therefore, it is recommended to protect this compound from light by storing it in amber vials or by wrapping containers in aluminum foil.

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of the solubility and stability of this compound. These protocols are based on established methodologies and international guidelines.

Protocol for Determining Thermodynamic Solubility

This protocol describes a robust method for determining the equilibrium (thermodynamic) solubility of this compound in various solvents using the shake-flask method, followed by quantitative analysis.

Materials and Equipment:

-

This compound

-

Selected laboratory solvents (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected solvent in a sealed vial. The excess solid is necessary to ensure that a saturated solution is achieved.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Separate the saturated supernatant from the excess solid by either centrifugation at a high speed or by filtering through a chemically compatible syringe filter (e.g., PTFE for organic solvents). This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Quantification:

-

Carefully transfer a precise volume of the clear supernatant to a volumetric flask and dilute with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method or UV-Vis spectrophotometry to determine the concentration of this compound. A pre-established calibration curve is required for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL or mol/L.

-

Protocol for Stability and Forced Degradation Studies

This protocol outlines a forced degradation study to identify the potential degradation products and degradation pathways of this compound. The study is designed in accordance with the principles of the ICH Q1A guideline.

Materials and Equipment:

-

This compound

-

HPLC-grade water, acetonitrile, and methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Stability-indicating HPLC method (a validated HPLC method capable of separating this compound from its degradation products)

-

pH meter

-

Thermostatic oven

-

Photostability chamber compliant with ICH Q1B guidelines

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Degradation: Expose both solid this compound and the stock solution to dry heat at a temperature above the accelerated storage condition (e.g., 70 °C).

-

Photostability: Expose the solid and solution samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis:

-

Withdraw aliquots from each stress condition at specified time points (e.g., 0, 2, 6, 12, 24 hours).

-

Neutralize the acidic and basic samples before analysis.

-

Analyze all samples using the stability-indicating HPLC method.

-

-

Data Evaluation:

-

Determine the percentage of degradation of this compound.

-

Identify and, if necessary, characterize any significant degradation products.

-

Establish the degradation pathway of this compound under different stress conditions.

-

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound based on currently available information. While qualitative data suggests good solubility in common organic solvents and poor solubility in water, there is a notable lack of comprehensive quantitative solubility data in the scientific literature. The provided experimental protocols offer a standardized approach for researchers to generate this crucial data in their own laboratories.

Furthermore, the stability of this compound is a key consideration, with evidence suggesting susceptibility to oxidation, photodegradation, and degradation under acidic and alkaline conditions. The forced degradation protocol outlined herein provides a framework for systematically investigating these stability liabilities and identifying potential degradation products.

By following these methodologies, researchers and drug development professionals can obtain the necessary data to effectively utilize this compound in their work, ensuring the reliability and reproducibility of their experimental outcomes.

References

Quantum Chemical Insights into the Electronic Structure of 1-Phenylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic structure of 1-Phenylpyrrole (1-PP), a molecule of significant interest in medicinal chemistry and materials science. Through a comprehensive review of quantum chemical studies, this document outlines the key molecular properties, computational methodologies, and electronic behavior of 1-PP, presenting a valuable resource for researchers engaged in the design of novel therapeutic agents and functional organic materials.

Core Concepts: Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the three-dimensional structure and electronic characteristics of this compound. A recurring theme in these studies is the non-planar conformation of the molecule, arising from the steric hindrance between the hydrogen atoms on the phenyl and pyrrole rings, which counteracts the electronic stabilization favored by a planar arrangement.

Optimized Molecular Geometry

Table 1: Calculated Dihedral Angles for Phenylpyrrole Isomers [1]

| Phenylpyrrole Isomer | Dihedral Angle (°) |

| This compound | - |

| 2-Phenylpyrrole | - |

| 3-Phenylpyrrole | 26.90 |

Note: Data for this compound and 2-Phenylpyrrole at this level of theory were not available in the provided search results. The value for 3-Phenylpyrrole is included for comparative purposes.

Frontier Molecular Orbitals and Electronic Transitions

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity and greater polarizability.

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for predicting the electronic absorption spectra of molecules like this compound. These calculations provide information on the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (f), and the nature of the electronic transitions.

Table 2: Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound [1]

| Parameter | Energy (eV) |

| HOMO | -5.78 |

| LUMO | -0.65 |

| HOMO-LUMO Gap | 5.13 |

| Calculated at the B3LYP/6-311++G(d,p) level of theory. |

Table 3: Calculated Electronic Transition Parameters for this compound in Cyclohexane

| Transition | Wavelength (nm) | Oscillator Strength (f) |

| S0 → S1 | 254.7 | 0.296 |

| Calculated using TD-DFT/B3LYP/6-31G.* |

Experimental Protocols: A Computational Approach

The data presented in this guide are derived from computational experiments. The following outlines a typical workflow for the quantum chemical analysis of this compound's electronic structure.

Geometry Optimization

The first step involves determining the most stable three-dimensional conformation of the this compound molecule. This is achieved through geometry optimization calculations, typically using DFT with a functional such as B3LYP and a basis set like 6-311++G(d,p). The optimization process iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located. Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

Frontier Molecular Orbital Analysis

Once the optimized geometry is obtained, the electronic structure is analyzed. This involves calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. These calculations provide insights into the regions of the molecule that are most likely to donate or accept electrons in chemical reactions.

Prediction of Electronic Spectra

To understand the molecule's interaction with light, TD-DFT calculations are performed on the optimized ground-state geometry. This method simulates the electronic excitations of the molecule, yielding information about the energies (and thus wavelengths) of absorption and the intensities of these transitions (oscillator strengths). These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational model.

Visualizing Computational Workflows

The following diagrams illustrate the logical flow of the computational studies described.

This whitepaper serves as a foundational guide to the quantum chemical study of this compound. The presented data and methodologies offer a framework for researchers to build upon in their efforts to design and develop new molecules with tailored electronic and pharmacological properties.

References

The Evolving Synthesis of 1-Phenylpyrrole: A Technical Guide to Historical and Modern Methods

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrrole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials. Its synthesis has evolved significantly over the past century, moving from classical condensation reactions requiring harsh conditions to highly efficient, catalyzed methods offering broad functional group tolerance. This in-depth technical guide provides a comprehensive overview of the historical development of this compound synthesis, detailing the core methodologies, experimental protocols, and the progressive improvements that have shaped the state of the art.

Executive Summary

This guide traces the chronological development of synthetic routes to this compound, beginning with the foundational Paal-Knorr and Clauson-Kaas syntheses. It then explores the advent of transition metal-catalyzed cross-coupling reactions, namely the Ullmann condensation and the Buchwald-Hartwig amination, which revolutionized the formation of the crucial N-aryl bond. The impact of modern techniques, such as microwave-assisted synthesis, on accelerating and improving the efficiency of these classical methods is also detailed. For each key methodology, a representative experimental protocol is provided, alongside quantitative data to allow for a comparative assessment of their efficacy.

Classical Synthesis Methods: The Foundation

The earliest and most fundamental approaches to the synthesis of N-substituted pyrroles, including this compound, are the Paal-Knorr and Clauson-Kaas reactions. These methods, dating back to the late 19th and mid-20th centuries respectively, rely on the condensation of a four-carbon dicarbonyl or its equivalent with a primary amine.

The Paal-Knorr Synthesis (circa 1884)

The Paal-Knorr synthesis is a cornerstone in pyrrole chemistry, involving the reaction of a 1,4-dicarbonyl compound with a primary amine, in this case, aniline, typically under acidic conditions.[1][2] The reaction proceeds via the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3]

While a direct protocol for the parent this compound from succinaldehyde (the 1,4-dicarbonyl precursor) is less commonly documented due to the instability of succinaldehyde itself, the synthesis of substituted derivatives like 2,5-dimethyl-1-phenylpyrrole is a classic undergraduate and research laboratory experiment that illustrates the method's utility.[4]

-

Reactants: Aniline (2.0 mmol), Hexane-2,5-dione (2.0 mmol)

-

Solvent and Catalyst: Methanol (0.5 mL), Concentrated Hydrochloric Acid (1 drop)

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Heat the mixture at reflux for 15 minutes.

-

After cooling in an ice bath, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the crystals by vacuum filtration.

-

Recrystallize the crude product from a 9:1 methanol/water mixture.[4]

-

-

Yield: Approximately 52%

The Clauson-Kaas Synthesis (1952)

The Clauson-Kaas synthesis offers an alternative and often milder pathway to N-substituted pyrroles. This method utilizes 2,5-dimethoxytetrahydrofuran as a stable precursor to succinaldehyde, which reacts with a primary amine in the presence of an acid catalyst.

-

Reactants: Aniline (2.00 mmol), 2,5-Dimethoxytetrahydrofuran (2.00 mmol)

-

Solvent and Catalyst: Glacial Acetic Acid (4 mL)

-

Procedure:

-

To a 2-5 mL microwave vial, add glacial acetic acid, aniline, and 2,5-dimethoxytetrahydrofuran.

-

Seal the reaction vessel and heat under microwave irradiation for 10 minutes at 170 °C.

-

After cooling, pour the contents onto ice to precipitate the product.

-

The crude product can be purified by recrystallization.

-

-

Yield: 63% (when using water as a solvent under microwave conditions)

References

- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 2. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. Hantzsch pyrrole synthesis on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rising Therapeutic Potential of 1-Phenylpyrrole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-phenylpyrrole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of novel therapeutic agents with a broad spectrum of activities. This technical guide provides an in-depth overview of the current landscape of this compound derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective applications. It is designed to be a comprehensive resource, offering structured data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to aid in the rational design of next-generation therapeutics.

Anticancer Applications: Targeting Cell Proliferation and Survival

This compound derivatives have demonstrated significant potential as anticancer agents, with several classes of compounds exhibiting potent cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are often multifaceted, involving the inhibition of critical cellular processes such as tubulin polymerization and the modulation of key signaling pathways that govern cell growth and survival.[1][3]

A notable class of anticancer this compound derivatives are those that act as tubulin polymerization inhibitors.[3] By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and ultimately apoptosis. The presence of a 3-aroyl group, particularly a 3,4,5-trimethoxybenzoyl moiety, has been identified as crucial for potent anticancer activity in some series of these compounds.

Furthermore, functionalized pyrroles have been shown to modulate critical cellular signaling pathways, including the MAPK and PI3K/Akt pathways, which are often dysregulated in cancer. Certain derivatives have exhibited inhibitory activity against key kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Extracellular signal-Regulated Kinases (ERK1/2), thereby impeding tumor growth and angiogenesis. The induction of apoptosis, through both intrinsic and extrinsic pathways, is another key mechanism by which these compounds exert their cytotoxic effects.

Quantitative Data: Anticancer Activity

| Compound Class | Compound Example | Target Cancer Cell Line | IC50 (µM) | Reference |

| 3-Aroyl-1,4-diarylpyrroles | - | Various | Varies | |

| 1-{[6-chloro-5-(hydroxymethyl)pyridin-3-yl]methyl}-4-(4-cyanophenyl)-2,5-dimethyl -1H-pyrrole-3-carbonitrile | 4n | LNCaP-cxD2 (Bicalutamide-resistant prostate cancer) | Inhibitory effects on tumor cell growth | |

| 4-Benzoyl-2-cyano-1-(2-benzylamino-phenyl)pyrrole | 4a | LoVo (colon adenocarcinoma) | Decreased cell viability to 82.54% at 6.25 µM (24h) | |

| 5-Hydroxy-1H-pyrrol-2-(5H)-one derivative | 1d | HCT116 (colon cancer) | Potent anti-proliferative activity |

Experimental Protocols: Cytotoxicity Analysis

A typical experimental workflow for evaluating the cytotoxic potential of this compound derivatives involves a multi-step process, from initial screening to mechanistic studies.

1. Cell Culture:

-

Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. MTT Assay for Cell Viability:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 48 hours).

-

After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

3. Apoptosis Assays:

-

Annexin V/Propidium Iodide (PI) Staining: To differentiate between apoptotic and necrotic cells, treated cells are stained with Annexin V-FITC and PI and analyzed by flow cytometry.

-

Caspase Activation Assays: The activity of key executioner caspases (e.g., caspase-3, -7) is measured using specific substrates to confirm the induction of apoptosis.

4. Cell Cycle Analysis:

-

Treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Signaling Pathway and Workflow Diagrams

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Several N-phenyl-pyrrole derivatives have been investigated for their anti-inflammatory properties, with a primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes. The COX enzymes are central to the inflammatory process, responsible for the synthesis of prostaglandins. By inhibiting COX, particularly the inducible isoform COX-2, these compounds can effectively reduce inflammation and pain.

One such derivative, 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (compound 3f), has demonstrated potent anti-inflammatory activity in a carrageenan-induced paw edema model in rats. This compound also showed immunomodulatory effects by significantly decreasing serum levels of the pro-inflammatory cytokine TNF-α and increasing the anti-inflammatory cytokine TGF-β1 in a lipopolysaccharide (LPS)-induced systemic inflammation model.

Quantitative Data: Anti-inflammatory Activity

| Compound | Model | Dosage | Effect | Reference |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Carrageenan-induced paw edema (single dose) | 20 mg/kg | Significant reduction in paw edema at 2h (p = 0.001) | |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | Carrageenan-induced paw edema (14 days) | 10, 20, 40 mg/kg | Significant inhibition of paw edema at all time points (p < 0.001) | |

| 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid (3f) | LPS-induced systemic inflammation (repeated dose) | 40 mg/kg | Significant decrease in serum TNF-α (p = 0.032) and increase in TGF-β1 (p = 0.045) | |

| Pyrrolopyridine derivatives (3i and 3l) | In vitro and in vivo models | - | Promising anti-inflammatory activity |

Experimental Protocols: In Vivo Anti-inflammatory Assay

Carrageenan-Induced Paw Edema Model:

-

Animals: Wistar rats are used for the study.

-

Compound Administration: The test compound (e.g., compound 3f) is administered intraperitoneally at various doses (e.g., 10, 20, and 40 mg/kg). A reference drug (e.g., Diclofenac, 25 mg/kg) and a vehicle control are also included.

-

Induction of Edema: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway and Workflow Diagrams

Antimicrobial and Antiprotozoal Activities

The this compound scaffold has also been explored for the development of antimicrobial and antiprotozoal agents. A new series of pyrrole derivatives has been synthesized and shown to possess potent antibacterial and antifungal activity, with some compounds exhibiting potency equal to or greater than the reference drugs ciprofloxacin and clotrimazole. For instance, the presence of a 4-hydroxyphenyl ring in one of the most potent compounds was found to be important for its antifungal activity against C. albicans.

In the realm of antiprotozoal agents, new imidazole-based compounds containing a this compound moiety have been designed and synthesized. These compounds have demonstrated micromolar activities against Trypanosoma brucei rhodesiense and Leishmania donovani, and nanomolar potency against Plasmodium falciparum. Notably, many of these analogues displayed IC50 values in the low nanomolar range against Trypanosoma cruzi with high selectivity. The mechanism of action for some of the most potent derivatives was identified as the inhibition of T. cruzi CYP51.

Quantitative Data: Antimicrobial and Antiprotozoal Activity

| Compound Class | Target Organism | Activity Metric | Value | Reference |

| Pyrrole derivatives (3a-e) | E. coli, S. aureus | Antibacterial Activity | Potent | |

| Pyrrole derivatives (3a-e) | A. niger, C. albicans | Antifungal Activity | Potent | |

| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives | Trypanosoma cruzi | IC50 | Low nanomolar range | |

| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives | Plasmodium falciparum | Potency | Nanomolar | |

| 1-(Aryl-1H-pyrrolyl)(phenyl)methyl-1H-imidazole derivatives (6a, 6b) | Trypanosoma cruzi (in vivo mouse model) | Parasitemia reduction | >99% at 25 mg/kg/day |

Experimental Protocols: Antimicrobial Susceptibility Testing

Broth Microdilution Method for MIC Determination:

-

Preparation of Inoculum: A standardized suspension of the microbial strain is prepared in a suitable broth.

-

Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Neuroprotective Applications: A Frontier in Neurological Disorders

Derivatives of the 1-phenyl-2,5-dihydro-1H-pyrrole core have shown promise as neuroprotective agents, particularly in the context of neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate neuronal signaling pathways involved in cell survival and death. The lipophilicity and electronic properties of these molecules can be fine-tuned by substituting the phenyl group, which can influence their ability to cross the blood-brain barrier and interact with specific targets in the central nervous system.

Recent studies have evaluated the neuroprotective and antioxidant potential of several pyrrole-based compounds in various in vitro models of neurotoxicity. These compounds have demonstrated significant neuroprotective effects in oxidative stress models, such as H2O2-induced stress in SH-SY5Y cells and 6-hydroxydopamine toxicity in synaptosomes.

Quantitative Data: Neuroprotective Activity

| Compound Class | Model | Effect | Reference |

| Pyrrole-based compounds | H2O2-induced stress in SH-SY5Y cells | Significant neuroprotection at 100 µM; some compounds effective at 1 µM | |

| Pyrrole-based compounds | 6-hydroxydopamine toxicity in synaptosomes | Strong neuroprotective effects at 100 µM | |

| Pyrrole-based compounds | Non-enzymatic lipid peroxidation in microsomes | Decreased MDA production by 26-40% at 100 µM |

Experimental Protocols: In Vitro Neuroprotection Assay

H2O2-Induced Oxidative Stress in SH-SY5Y Cells:

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a specified period.

-

Induction of Oxidative Stress: H2O2 is added to the cell culture to induce oxidative stress.

-

Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay.

-

Measurement of Oxidative Stress Markers: Levels of reactive oxygen species (ROS) and other markers of oxidative stress can be quantified using fluorescent probes and biochemical assays.

Signaling Pathway and Workflow Diagrams

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the value of this heterocyclic core in drug design and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers, facilitating the rational design and optimization of novel this compound-based compounds with enhanced efficacy and safety profiles for a variety of therapeutic applications. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of innovative treatments for a range of human diseases.

References

The Paal-Knorr Pyrrole Synthesis: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary